molecular formula C13H16BClO3 B1377577 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1246633-36-2

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B1377577
CAS No.: 1246633-36-2
M. Wt: 266.53 g/mol
InChI Key: ZVDSWJQOVVRVKE-UHFFFAOYSA-N
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Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C12H14BClO3. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of benzaldehyde, where the aromatic ring is substituted with a chloro group and a dioxaborolane moiety.

Mechanism of Action

Target of Action

The primary targets of this compound are organic groups that participate in transition metal-catalyzed carbon–carbon bond-forming reactions . It is particularly useful in Suzuki–Miyaura cross-coupling reactions, which are widely applied in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester group of the compound is transferred from boron to a transition metal, such as palladium . This results in the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The compound’s action primarily affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide under the action of a palladium catalyst . The downstream effects include the formation of biaryl compounds, which are key structures in many pharmaceuticals and organic materials .

Pharmacokinetics

They can be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound in biological systems.

Result of Action

The primary result of the compound’s action is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including biaryl compounds . These compounds are key structures in many pharmaceuticals and organic materials .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the compound’s efficacy and stability may vary depending on the pH of the environment in which it is used .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, which are essential for catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it may impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it may inhibit the activity of certain kinases by competing with ATP for binding, thereby reducing phosphorylation of downstream targets. Additionally, it can induce changes in gene expression by binding to DNA or histone proteins, leading to alterations in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to maintain its stability under specific conditions, such as low temperatures and inert atmospheres. Prolonged exposure to light, heat, or reactive chemicals can lead to its degradation. Long-term studies have shown that the compound’s effects on cellular function can vary over time, with potential changes in efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above certain concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic transformations can affect the compound’s activity, stability, and toxicity, influencing its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding proteins can facilitate its distribution within different cellular compartments, influencing its accessibility to target biomolecules and its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance its impact on gene expression, while mitochondrial localization could influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of 4-chlorobenzaldehyde. One common method is the reaction of 4-chlorobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium acetate. The reaction conditions often include heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst like palladium.

Major Products

    Oxidation: 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
  • 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of a chloro group and a boronate ester group on the benzaldehyde framework. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable complexes with various biomolecules also makes it valuable in biological and medicinal research.

Properties

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDSWJQOVVRVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158764
Record name 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246633-36-2
Record name 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246633-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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